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(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid

Peptide Nucleic Acid (PNA) Triplex Formation Hybridization

This specialized pyrimidine derivative is a key intermediate for synthesizing PNA monomers with a controlled binding-mode switch. The N4-benzoyl group sterically blocks Hoogsteen hydrogen bonding, selectively eliminating triplex formation while preserving Watson-Crick base pairing. This unique dual functionality enables the design of hybridization arrays with uniform duplex stability, directly reducing false positives and improving data reproducibility. Researchers can fine-tune PNA complex stability through the predictable and additive destabilizing effect of the CBz modification, making it essential for precise biosensor development and gene-expression modulation.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
Cat. No. B8128442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(=O)O
InChIInChI=1S/C13H11N3O4/c17-11(18)8-16-7-6-10(15-13(16)20)14-12(19)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,19,20)
InChIKeyZEGIDEYRSJSRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid: Synthesis, Structure, and Procurement Context for PNA Monomer Research


(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid, also known as N4-benzoylcytosine-1-acetic acid (CAS 168263-86-3) , is a specialized pyrimidine derivative with a molecular weight of approximately 273.25 g/mol . Structurally, it features a benzoyl-protected cytosine nucleobase alkylated at the N1 position with an acetic acid moiety, making it a key intermediate for the synthesis of functionalized peptide nucleic acid (PNA) monomers, particularly those incorporating N4-modified cytosine residues [1].

Why (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid is Not Interchangeable with Unprotected or Differently Modified Cytosine Building Blocks


Generic substitution of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid with an unprotected cytosine-1-acetic acid derivative fails to recapitulate the unique steric and electronic properties of the benzoyl moiety. The N4-benzoyl group is not a passive protecting group but an active functional modifier that profoundly alters the hybridization behavior of PNA oligomers. It sterically blocks Hoogsteen hydrogen bonding, which is essential for PNA2-DNA triplex formation, while minimally perturbing Watson-Crick base pairing [1]. This dual functionality enables a controlled switch from triplex to duplex binding modes, a property absent in unmodified cytosine or alternative N4-acyl derivatives, as evidenced by the >18.5°C reduction in triplex thermal stability [2].

(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid: Quantitative Evidence for PNA Triplex Destabilization and Binding Mode Switching


N4-Benzoylated Cytosine Monomer (CBz) Switches PNA Binding Mode from Triplex to Duplex at Neutral pH

Incorporation of a single CBz residue (derived from the target compound) into a 10-mer homopyrimidine PNA (PNA2) alters its preferred binding mode to a complementary DNA oligonucleotide. At pH 7, the unmodified PNA1 forms a triplex (PNA2-DNA) with its parallel target (ODN1). In contrast, the CBz-modified PNA2 shows a strong preference for antiparallel duplex formation with ODN2, demonstrating a switch in binding mode due to the steric bulk of the benzoyl group [1]. This is a distinct functional outcome compared to the unmodified cytosine baseline.

Peptide Nucleic Acid (PNA) Triplex Formation Hybridization

Single CBz Residue Reduces PNA Triplex Thermal Stability by >18.5°C

In a bis-PNA architecture, the introduction of a single N4-benzoylcytosine (CBz) residue drastically reduces the thermal stability of the resulting PNA2-DNA triplex. At pH 5.0 in 20% formamide buffer, the Tm of the complex formed by the CBz-containing PNA4 was lowered by more than 18.5°C relative to the unmodified control PNA3 [1]. This quantifies the strong steric interference of the benzoyl group with Hoogsteen strand binding.

Peptide Nucleic Acid (PNA) Thermal Stability Triplex Destabilization

Two CBz Residues Additively Reduce Triplex Stability by a Further 15°C

The destabilizing effect of the N4-benzoyl group on PNA triplexes is additive. A bis-PNA containing two CBz residues (one in the Watson-Crick strand and one in the Hoogsteen strand) exhibited an additional 15°C reduction in Tm compared to the variant with a single CBz residue, under the same pH 5.0 conditions [1]. This cumulative effect underscores the direct and tunable impact of the benzoyl modification on triplex stability.

Peptide Nucleic Acid (PNA) Triplex Destabilization Additive Effect

Benzoyl Moiety Preserves Watson-Crick Base Pairing Selectivity

Despite its strong steric interference with Hoogsteen binding, the N4-benzoyl group does not significantly impair Watson-Crick base pairing fidelity. A PNA containing a CBz residue (PNA14) formed a stable duplex with its complementary DNA target (ODN3), with only a slight reduction in thermal stability compared to the unmodified PNA15 [1]. Crucially, mismatches opposite the CBz residue resulted in comparable decreases in Tm for both the modified and unmodified PNAs, indicating that the modified base discriminates as efficiently as unmodified cytosine for guanine [1].

Peptide Nucleic Acid (PNA) Watson-Crick Base Pairing Mismatch Discrimination

Optimal Research and Development Applications for (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid


Synthesis of PNA Oligomers for Duplex-Only Hybridization Arrays

The compound is ideal for synthesizing the CBz monomer used in PNA oligomers designed for hybridization arrays where uniform duplex formation is required. By incorporating a single CBz residue, the strong triplex bias of homopyrimidine PNAs is eliminated, ensuring all probes on the array hybridize via stable duplexes, thereby reducing false positives and improving data reproducibility [1].

Engineering PNA Probes with Programmable Binding Modes for Biosensing

Researchers can leverage the predictable and additive destabilizing effect of the CBz modification (>18.5°C Tm reduction per residue in triplex-forming contexts) to fine-tune the stability of PNA complexes. This enables the design of biosensors with precisely controlled binding energies and the ability to switch between duplex and triplex binding based on pH or sequence context [1].

Developing PNA-Based Tools to Investigate Triplex Biology

The compound is a critical reagent for preparing PNAs that specifically block Hoogsteen interactions while leaving Watson-Crick base pairing largely intact. This makes it a powerful tool for dissecting the biological roles of triplex structures in vivo and for creating PNA constructs that can manipulate gene expression through defined binding modes [1].

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